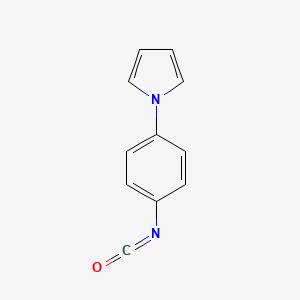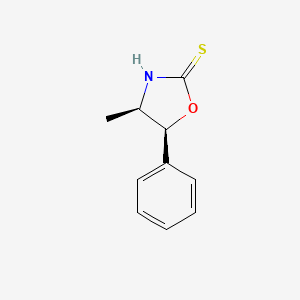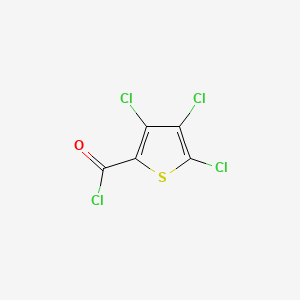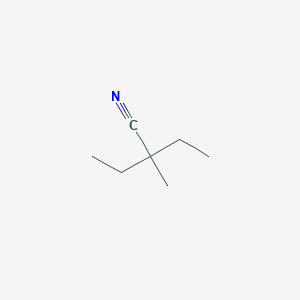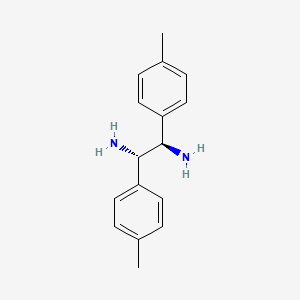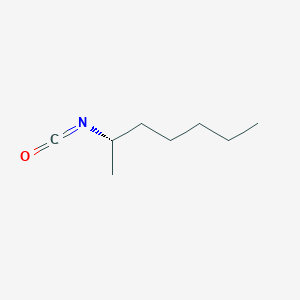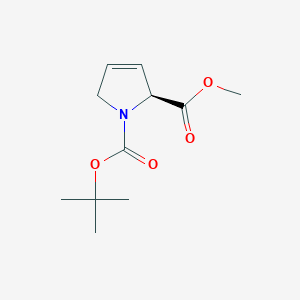
(S)-1-tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate
Übersicht
Beschreibung
(S)-1-tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate, also known as S-TMP, is an organic compound that has been used in various scientific fields due to its unique properties. It is a colorless liquid with a boiling point of 115°C and a melting point of -10°C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. S-TMP has been used in numerous applications, including synthesis, catalysis, and drug delivery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Chiral Compounds
A notable application involves the synthesis of chiral compounds, such as 3,3′-Di-tert-butyl-2,2′-bipyrrole. The synthesis of diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, derived from similar pyrrole compounds, showcases this application. The synthesis process illustrates the creation of axially chiral bipyrrole molecules, which are significant in developing enantioselective catalysts and chiral recognition materials (Skowronek & Lightner, 2003).
Study of Chemical Structures
The compound's derivatives serve as a basis for structural analysis in chemical research. For example, the crystal structure analysis of related compounds, like 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, provides insights into the planarity of substituted pyrrole rings and their implications in molecular design (Dazie et al., 2017).
Applications in Organic Synthesis
Synthesis of Pyrrole Derivatives
The compound is used in synthesizing various pyrrole derivatives, which are essential in organic synthesis and have applications in developing pharmaceuticals and dyes. For instance, the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates from similar tert-butyl pyrrole compounds demonstrates the versatility of these pyrrole derivatives in synthetic chemistry (Porta et al., 1994).
Development of Novel Synthetic Methods
Novel synthetic methods using tert-butyl pyrrole derivatives have been explored for producing complex organic molecules. For example, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives illustrates the development of efficient and selective synthetic routes (Nishio et al., 2011).
Use in Spin Labeling and Electron Spin Relaxation Studies
- Spin Labeling for DEER Distance Measurement: Compounds related to (S)-1-tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate are used in designing spin labels for electron spin resonance (ESR) studies. For example, the synthesis and study of hydrophilic tetracarboxylate ester pyrroline nitroxides provide models for new spin labels used in Double Electron-Electron Resonance (DEER) distance measurements (Huang et al., 2016).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDZLXTPXNOKO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439628 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-Butyl 2-methyl 1H-pyrrole-1,2(2H,5H)-dicarboxylate | |
CAS RN |
74844-93-2 | |
| Record name | N-Boc-3,4-dehydro-L-proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74844-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S)-2,5-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-O-tert-butyl 2-O-methyl (2S)-2,5-dihydropyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



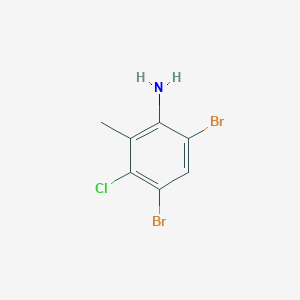
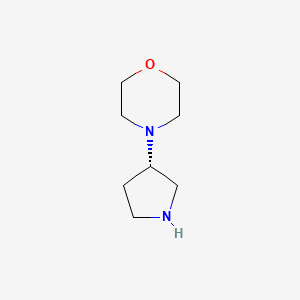
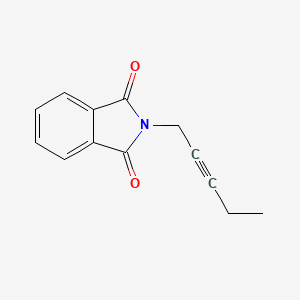
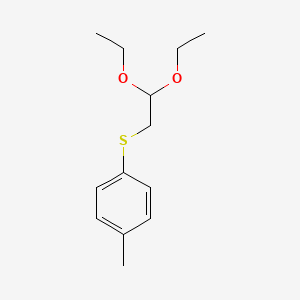

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)
![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)
